2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide
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Overview
Description
2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes phenoxy, tetrahydrothiophenyl, and benzyl groups. Its unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3,4-dimethylphenol with an appropriate halogenating agent to form 3,4-dimethylphenoxy halide.
Synthesis of the Tetrahydrothiophenyl Intermediate: Tetrahydrothiophene is oxidized to form 1,1-dioxidotetrahydrothiophene.
Coupling Reaction: The phenoxy intermediate is then reacted with the tetrahydrothiophenyl intermediate in the presence of a base to form the desired product.
Final Acylation: The final step involves the acylation of the intermediate with 4-ethylbenzylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and tetrahydrothiophenyl groups.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The phenoxy and benzyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
Oxidation: Formation of quinones and sulfoxides.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide involves its interaction with specific molecular targets. The phenoxy and benzyl groups may interact with enzymes and receptors, modulating their activity. The tetrahydrothiophenyl group can participate in redox reactions, affecting cellular processes. The compound’s overall effect is determined by the combined actions of these functional groups on various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)acetamide
- 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-propylbenzyl)acetamide
Uniqueness
2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide is unique due to the presence of the ethyl group on the benzyl moiety, which can influence its reactivity and interaction with biological targets. This subtle difference can lead to variations in its chemical behavior and biological activity compared to similar compounds.
Properties
Molecular Formula |
C23H29NO4S |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]acetamide |
InChI |
InChI=1S/C23H29NO4S/c1-4-19-6-8-20(9-7-19)14-24(21-11-12-29(26,27)16-21)23(25)15-28-22-10-5-17(2)18(3)13-22/h5-10,13,21H,4,11-12,14-16H2,1-3H3 |
InChI Key |
XZGKZTGSWRWJHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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